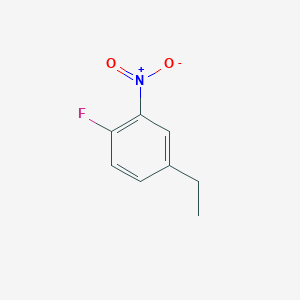

4-Ethyl-1-fluoro-2-nitrobenzene

Description

BenchChem offers high-quality 4-Ethyl-1-fluoro-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-1-fluoro-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethyl-1-fluoro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAIFKMEZXCJPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304891 | |

| Record name | 4-Ethyl-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357252-94-8 | |

| Record name | 4-Ethyl-1-fluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357252-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: Synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene

Authored for an audience of researchers, scientists, and drug development professionals, this guide provides a comprehensive, technically-grounded pathway for the synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene.

Section 1: Strategic Synthesis Overview & Rationale

4-Ethyl-1-fluoro-2-nitrobenzene is a key chemical intermediate, valued for its utility in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The strategic placement of the ethyl, fluoro, and nitro groups on the benzene ring provides a versatile scaffold for further chemical modifications.

The synthesis pathway detailed in this guide focuses on the electrophilic aromatic substitution, specifically the nitration of 4-ethylfluorobenzene. This approach is favored due to the commercial availability of the starting material and the general reliability of nitration reactions. The primary challenge lies in controlling the regioselectivity of the nitration to favor the desired 2-position on the benzene ring. The directing effects of the existing substituents—the activating ethyl group and the deactivating but ortho-, para-directing fluoro group—are the principal determinants of the isomeric product distribution.

Section 2: The Core Synthesis Pathway: Nitration of 4-Ethylfluorobenzene

The fundamental transformation in this synthesis is the introduction of a nitro group (-NO₂) onto the 4-ethylfluorobenzene ring. This is achieved through a classic electrophilic aromatic substitution mechanism.

Caption: Synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene via nitration.

Unpacking the Mechanism

The reaction proceeds in a stepwise manner, initiated by the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺).

-

Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[1][2][3] This is the active electrophile in the reaction.

-

Electrophilic Attack: The electron-rich π system of the 4-ethylfluorobenzene ring attacks the nitronium ion.[4] The regioselectivity of this attack is governed by the directing effects of the ethyl and fluoro substituents. The ethyl group is an activating group, while the fluorine is a deactivating but ortho, para-director. The position ortho to the ethyl group and meta to the fluorine is sterically and electronically favored, leading to the formation of the desired product.

-

Rearomatization: A base in the reaction mixture, such as the bisulfate ion, abstracts a proton from the intermediate carbocation (the arenium ion), restoring the aromaticity of the ring and yielding 4-Ethyl-1-fluoro-2-nitrobenzene.[1][5]

Section 3: Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene.

Reagents and Materials

| Reagent | Formula | Molar Mass ( g/mol ) | Concentration |

| 4-Ethylfluorobenzene | C₈H₉F | 124.16 | >98% |

| Nitric Acid | HNO₃ | 63.01 | 70% |

| Sulfuric Acid | H₂SO₄ | 98.08 | 98% |

Step-by-Step Synthesis Procedure

-

Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10°C.

-

Addition of the Substrate: Cool the nitrating mixture to 0-5°C. Slowly add 4-ethylfluorobenzene dropwise to the stirred mixture, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5°C for a designated period (typically 1-2 hours) to ensure complete reaction.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The product will often precipitate as an oil or solid. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic extract with water and a mild base (e.g., sodium bicarbonate solution) to remove any residual acid. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Section 4: Safety, a Critical Mandate

Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.

-

Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[6][7][8] Always handle these acids in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Exothermic Reaction: The nitration reaction is highly exothermic. Failure to control the temperature can lead to a runaway reaction, potentially causing an explosion. The use of an ice bath and slow, controlled addition of reagents is crucial.

-

Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[6][8] Have appropriate spill containment materials on hand.

Section 5: References

-

Nitration reaction safety. (2024-06-06). YouTube.

-

Chemistry, Process Design, and Safety for the Nitration Industry. (2013-11-22). National Academic Digital Library of Ethiopia.

-

Video: Electrophilic Aromatic Substitution: Nitration of Benzene. (2025-05-22). JoVE.

-

Nitration of Benzene. Chemistry Steps.

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30).

-

Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Pharmaguideline.

-

Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018-05-06). YouTube.

-

Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis. Benchchem.

-

Nitric Acid Safety Tips & Health Hazards. (2015-04-27). VelocityEHS.

-

Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021-06-08). ACS Publications.

-

Nitric Acid Safety Tips for the Workplace. (2023-03-30). Nevada Technical Associates, Inc.

Sources

- 1. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]

- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]

- 6. youtube.com [youtube.com]

- 7. ehs.com [ehs.com]

- 8. Nitric Acid Safety Tips for the Workplace - Online Safety Trainer [onlinesafetytrainer.com]

physicochemical properties of 4-Ethyl-1-fluoro-2-nitrobenzene

An In-depth Technical Guide to 4-Ethyl-1-fluoro-2-nitrobenzene

Introduction

4-Ethyl-1-fluoro-2-nitrobenzene is an aromatic organic compound featuring a benzene ring substituted with an ethyl group at the 4-position, a fluorine atom at the 1-position, and a nitro group at the 2-position.[1][2] Its molecular formula is C₈H₈FNO₂ with a molecular weight of approximately 169.15 g/mol .[1][3] This trifunctionalized benzene ring is a valuable intermediate in synthetic organic chemistry. The interplay of its functional groups—the electron-withdrawing nitro group, the versatile fluorine leaving group, and the alkyl ethyl moiety—imparts a unique reactivity profile. This makes it a strategic building block for constructing more complex molecules, particularly in the fields of pharmaceutical discovery and materials science.[1][4] The nitro group strongly activates the fluorine atom for nucleophilic aromatic substitution (SNAr), while it can also be readily reduced to an amine, providing a synthetic handle for a vast array of subsequent chemical transformations.[1][5]

Physicochemical and Computed Properties

The fundamental are crucial for its handling, reaction setup, and purification. Below is a summary of its key identifiers and computed properties. Experimental physical properties like melting and boiling points are not widely reported in publicly available literature, which is common for specialized research intermediates.

| Property | Value | Source |

| CAS Number | 1357252-94-8 | [1][3][6] |

| Molecular Formula | C₈H₈FNO₂ | [1][3][6] |

| Molecular Weight | 169.15 g/mol | [1][3] |

| IUPAC Name | 4-ethyl-1-fluoro-2-nitrobenzene | [3][6][7] |

| Appearance | Yellow Solid / Oil | Inferred from similar compounds[8][9] |

| Solubility | Likely low in water | Inferred from similar compounds[8][10] |

| Storage Temperature | 0-8 °C | [6] |

| XLogP3 (Computed) | 2.6 | [3][11] |

| Topological Polar Surface Area | 45.8 Ų | [3][11] |

| InChI Key | OEAIFKMEZXCJPG-UHFFFAOYSA-N | [1][3] |

| SMILES | CCC1=CC=C(F)C([O-])=C1 | [3][6] |

Synthesis and Reactivity: A Strategic Overview

The strategic placement of functional groups on the benzene ring dictates the synthetic utility and reactivity of 4-Ethyl-1-fluoro-2-nitrobenzene.

Synthesis Pathway

The most direct and common method for synthesizing 4-Ethyl-1-fluoro-2-nitrobenzene is through the electrophilic nitration of 1-ethyl-4-fluorobenzene.[1] The fluorine and ethyl groups are ortho-, para-directing; however, the steric bulk of the ethyl group favors the introduction of the nitro group at the position ortho to the smaller fluorine atom.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Question: Name and describe the compound 4-ethyl 1-fluoro 2-nitro benzene.. [askfilo.com]

- 3. 4-Ethyl-1-fluoro-2-nitrobenzene | C8H8FNO2 | CID 60025297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Ethyl-1-fluoro-2-nitrobenzene 97% | CAS: 1357252-94-8 | AChemBlock [achemblock.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. 1-Ethyl-4-fluoro-2-nitrobenzene | C8H8FNO2 | CID 91882265 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Ethyl-1-fluoro-2-nitrobenzene (CAS: 1357252-94-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-Ethyl-1-fluoro-2-nitrobenzene is an aromatic organic compound featuring a benzene ring substituted with ethyl, fluoro, and nitro groups at positions 4, 1, and 2, respectively.[1][2][3] With the molecular formula C₈H₈FNO₂ and a molecular weight of 169.15 g/mol , this compound serves as a crucial intermediate in the synthesis of more complex molecules across various sectors, including pharmaceuticals, agrochemicals, and materials science.[1][4] Its strategic importance stems from the unique interplay of its functional groups, which allows for a diverse range of chemical transformations.[1] The electron-withdrawing nature of the nitro group and the fluorine atom activates the benzene ring for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amino group, opening up further synthetic pathways.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 4-Ethyl-1-fluoro-2-nitrobenzene, with a particular focus on its relevance in drug discovery and development.

Physicochemical Properties

While extensive experimental data for 4-Ethyl-1-fluoro-2-nitrobenzene is not widely published, a combination of predicted data and information from closely related compounds provides valuable insights into its physical and chemical characteristics.

| Property | Value | Source |

| CAS Number | 1357252-94-8 | [4] |

| Molecular Formula | C₈H₈FNO₂ | [4] |

| Molecular Weight | 169.15 g/mol | [4] |

| IUPAC Name | 4-ethyl-1-fluoro-2-nitrobenzene | [5] |

| Predicted Boiling Point | 258.9 ± 20.0 °C | |

| Predicted Density | 1.223 ± 0.06 g/cm³ | |

| Purity (Commercial) | Typically ≥ 95% | [4] |

Synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene: A Multi-Step Approach

A patented method outlines a robust, multi-step synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene starting from the readily available m-fluoroacetophenone. This process is designed for safety and scalability, avoiding harsh reaction conditions.[1]

Synthetic Pathway Overview

Caption: Multi-step synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene.

Detailed Experimental Protocol

The synthesis is carried out in four main steps, with reported high yields and purity.[1]

Step 1: Nitration of m-Fluoroacetophenone

-

Reaction: m-Fluoroacetophenone is nitrated using fuming nitric acid to yield 2-Nitro-5-fluoroacetophenone.

-

Protocol:

-

To a reaction vessel containing 650g of fuming nitric acid, slowly add 100g of m-fluoroacetophenone at -10°C.

-

Stir the reaction mixture at -10°C for 3 hours, monitoring the reaction progress by HPLC.

-

Upon completion, quench the reaction by pouring the mixture into ice water.

-

Stir the resulting suspension at 0°C for 1 hour.

-

Filter the solid, wash the filter cake with water, and dry under vacuum to obtain 2-Nitro-5-fluoroacetophenone.

-

-

Yield: 79%

-

Purity: 98.4%

Step 2: Reduction of the Ketone

-

Reaction: The ketone group of 2-Nitro-5-fluoroacetophenone is selectively reduced to a hydroxyl group using sodium borohydride.

-

Protocol:

-

In a reaction flask, dissolve 105g of 2-Nitro-5-fluoroacetophenone in 0.5L of tetrahydrofuran and 0.15L of anhydrous methanol.

-

At 20°C, add 22g of sodium borohydride in portions.

-

Stir the mixture at 23°C for 2 hours, monitoring by HPLC.

-

After completion, add 0.5N hydrochloric acid and ethyl acetate.

-

Separate the organic phase, and extract the aqueous phase twice with ethyl acetate.

-

Combine the organic phases, wash with saturated brine, and concentrate to yield 4-Fluoro-2-(1-hydroxyethyl)-1-nitrobenzene.

-

-

Yield: 96%

-

Purity: 99.1%

Step 3: Iodination of the Alcohol

-

Reaction: The hydroxyl group is converted to an iodo group. Two methods are provided in the patent.

-

Method I (using Iodine):

-

In a protective atmosphere, add iodine to a mixture of triphenylphosphine, imidazole, and a solvent at -5 to 0°C and react for 20-40 minutes.

-

Slowly add the product from Step 2 and react for 2-5 hours at -5°C.

-

Quench the reaction with acid, separate the organic phase, and purify to obtain 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene.

-

-

Method II (via Mesylation):

-

React the product from Step 2 with methanesulfonyl chloride in the presence of an acid binding agent at 0-10°C, followed by reaction at 20-30°C for 4-6 hours to form the mesylate.

-

React the resulting mesylate with sodium iodide in a solvent at 35-40°C for 6-16 hours to yield 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene.

-

Step 4: Reduction of the Iodo Group

-

Reaction: The iodo group is reduced to an ethyl group using sodium borohydride.

-

Protocol:

-

Mix the product from Step 3 with a solvent and add sodium borohydride.

-

React at 25-30°C for 2-4 hours.

-

Quench the reaction with acid, purify with an organic solvent, wash, concentrate, and rectify to obtain the final product, 4-Ethyl-1-fluoro-2-nitrobenzene.

-

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups in 4-Ethyl-1-fluoro-2-nitrobenzene dictates its reactivity and makes it a valuable synthon.

Caption: Key reaction pathways of 4-Ethyl-1-fluoro-2-nitrobenzene.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated by the ortho-nitro group, making it a good leaving group in SNAr reactions. This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, to generate diverse derivatives.[1]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., Sn/HCl).[1] The resulting 4-ethyl-2-fluoroaniline is a valuable precursor for the synthesis of heterocycles and other complex molecules.

-

Oxidation of the Ethyl Group: Under strong oxidizing conditions, the ethyl group can be oxidized to a carboxylic acid, providing another handle for further functionalization.[1]

Applications in Drug Discovery and Development

While specific drug candidates directly citing the use of 4-Ethyl-1-fluoro-2-nitrobenzene as a starting material are not extensively documented in publicly available literature, its structural motifs are highly relevant to medicinal chemistry. Fluorinated and nitrated aromatic compounds are prevalent in a wide range of pharmaceuticals.[6]

Role as a Versatile Scaffold

4-Ethyl-1-fluoro-2-nitrobenzene serves as a versatile scaffold for the synthesis of compounds with potential biological activity.[4] Its derivatives are being investigated for various therapeutic applications.[1]

-

Antibacterial Agents: Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can undergo bioreduction in microorganisms to generate reactive species that are cytotoxic.[6] Studies have indicated that derivatives of nitro-substituted benzenes, including compounds structurally related to 4-Ethyl-1-fluoro-2-nitrobenzene, show significant efficacy against bacteria such as Staphylococcus aureus.[1]

-

Anticancer Agents: The cytotoxic potential of nitroaromatic compounds has also been explored in the context of cancer therapy. Research on human breast cancer cell lines (MCF-7) has shown that certain nitrobenzene derivatives can inhibit cell proliferation, potentially through the induction of oxidative stress and apoptosis.[1]

-

Enzyme Inhibition: This compound and its derivatives are also being investigated for their ability to interact with key metabolic enzymes. Notably, it has been identified as an inhibitor of cytochrome P450 1A2 (CYP1A2).[1] This has important implications for drug-drug interactions and understanding the metabolic profile of potential drug candidates.

Conclusion

4-Ethyl-1-fluoro-2-nitrobenzene is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined synthetic pathway and the diverse reactivity of its functional groups make it an attractive building block for the construction of novel molecular architectures. As the demand for new therapeutics continues to grow, the strategic use of such well-functionalized scaffolds will undoubtedly play a crucial role in the future of drug discovery and development.

References

- CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents.

-

Scribd. Synthesis of Nitrobenzene. Available at: [Link]

-

Gomez-Gutierrez, J. H., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(9), 1061. Available at: [Link]

-

Tishk International University. Preparation of Nitrobenzene (Nitration of benzene). Available at: [Link]

-

StackExchange. Doubts about IUPAC nomenclature of 4-ethyl-1-fluoro-2-nitrobenzene. Available at: [Link]

-

PubChem. 4-Ethyl-1-fluoro-2-nitrobenzene. Available at: [Link]

Sources

- 1. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents [patents.google.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. 4-Ethyl-1-fluoro-2-nitrobenzene | 1357252-94-8 | Benchchem [benchchem.com]

- 5. 4-Ethyl-1-fluoro-2-nitrobenzene | C8H8FNO2 | CID 60025297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl nitrobenzene - Google Patents [patents.google.com]

4-Ethyl-1-fluoro-2-nitrobenzene IUPAC nomenclature

Technical Monograph: 4-Ethyl-1-fluoro-2-nitrobenzene

Executive Summary & Structural Identity

4-Ethyl-1-fluoro-2-nitrobenzene (CAS: 1357252-94-8) is a specialized polysubstituted aromatic building block used primarily in the synthesis of pharmacophores, particularly kinase inhibitors and agrochemicals. Its utility is derived from the "activated" fluorine atom, which serves as a labile leaving group for Nucleophilic Aromatic Substitution (

IUPAC Nomenclature Derivation

The naming of this compound is not arbitrary; it follows a rigorous application of IUPAC hierarchy rules (Blue Book P-14.4). Understanding this derivation is critical for database searching and regulatory filing.

-

Rule 1: Principal Functional Group. None of the substituents (Ethyl, Fluoro, Nitro) are principal groups; all are prefixes.

-

Rule 2: Lowest Locant Set. We must number the ring to minimize the locant set.

-

Rule 3: Alphabetical Priority. Since the lowest locant set is established as 1, 2, 4, the name is assembled alphabetically: E thyl, F luoro, N itro.

Result: 4-Ethyl-1-fluoro-2-nitrobenzene.[2][3][5][6][7]

Figure 1: Decision logic for IUPAC nomenclature compliance.

Synthetic Pathways and Regioselectivity

Synthesizing 4-Ethyl-1-fluoro-2-nitrobenzene requires overcoming competing directing effects. The ethyl group is an activating ortho/para director, while the fluorine is a deactivating ortho/para director.

Pathway A: The Halex Reaction (Industrial Standard)

For high-purity applications, the preferred route avoids the regioselectivity mess of nitration by using Halogen Exchange (Halex) on a chlorinated precursor.

-

Precursor: 4-Ethyl-1-chloro-2-nitrobenzene.

-

Reagent: Anhydrous Potassium Fluoride (KF).

-

Catalyst: Phase Transfer Catalyst (18-Crown-6 or Tetraphenylphosphonium bromide).

-

Solvent: High-boiling polar aprotic (Sulfolane or DMSO).

-

Mechanism: The nitro group at the ortho position activates the C-Cl bond, allowing fluoride to displace chloride via an addition-elimination mechanism.

Pathway B: Direct Nitration (Classical)

Nitration of 1-ethyl-4-fluorobenzene is possible but problematic.

-

Substrate: 1-Ethyl-4-fluorobenzene.

-

Reagents:

. -

Challenge: The ethyl group is a stronger activator than fluorine. Electrophilic attack prefers the position ortho to the ethyl group (yielding 4-fluoro-2-ethyl-1-nitrobenzene), which is the wrong isomer .

-

Correction: To obtain the target (nitro ortho to fluorine), one must often nitrate 4-ethyl-1-chlorobenzene first (yielding the 2-nitro isomer due to steric/electronic balance) and then perform the Halex reaction.

Figure 2: Synthetic workflow comparing the high-fidelity Halex route vs. direct nitration.

Reactivity Profile: The Engine

The core value of 4-Ethyl-1-fluoro-2-nitrobenzene in drug development is its ability to act as an electrophile in Nucleophilic Aromatic Substitution (

-

The "Warhead": The C-F bond.

-

The Mechanism:

-

Attack: A nucleophile (amine, thiol, alkoxide) attacks the carbon bearing the fluorine.

-

Intermediate: Formation of a resonance-stabilized Meisenheimer Complex . The negative charge is delocalized onto the nitro group oxygens.

-

Elimination: Loss of the fluoride ion restores aromaticity.

-

Key Application: This reaction is widely used to couple the ethyl-nitro-phenyl scaffold to heterocyclic amines, creating kinase inhibitors where the ethyl group fits into hydrophobic pockets of the enzyme ATP-binding site.

Detailed Experimental Protocol: Halex Synthesis

Note: This protocol assumes the use of the chloro-precursor to ensure isomeric purity.

Objective: Synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene via Halogen Exchange.

Materials:

-

4-Ethyl-1-chloro-2-nitrobenzene (1.0 eq)

-

Potassium Fluoride (Spray-dried, anhydrous, 2.5 eq)

-

Tetraphenylphosphonium bromide (0.05 eq)

-

Sulfolane (anhydrous, 5 volumes)

Procedure:

-

Drying: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser under

atmosphere. -

Solvation: Charge the flask with Sulfolane and Potassium Fluoride. Azeotropically dry the mixture using toluene if strict anhydrous conditions cannot be guaranteed (water kills the reaction).

-

Addition: Add 4-Ethyl-1-chloro-2-nitrobenzene and the phase transfer catalyst (Tetraphenylphosphonium bromide).

-

Reaction: Heat the mixture to 180°C for 12–18 hours. Monitor via GC-MS for the disappearance of the chloro-starting material.

-

Workup: Cool to room temperature. Dilute with water (to dissolve salts) and extract with Dichloromethane (

). -

Purification: Wash organic layer with brine, dry over

, and concentrate. Purify via vacuum distillation to obtain a pale yellow oil.

Data Interpretation:

-

GC-MS: Target mass peak at

. -

19F NMR: Look for a singlet around -110 to -120 ppm (distinct shift from starting material).

Safety & Handling

-

Thermal Hazards: Nitro-aromatics possess high decomposition energy. Do not overheat the reaction residue during distillation.

-

Fluoride Toxicity: The Halex reaction generates KCl but uses KF. Excess fluoride is toxic; waste must be segregated.

-

Skin Sensitization: As a potent alkylating-like agent (

active), this compound is a likely skin sensitizer and irritant. Double-gloving (Nitrile) is mandatory.

References

-

IUPAC Nomenclature Rules (P-14.4): IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link

-

Halex Reaction Methodology: Adams, D. J., & Clark, J. H. (1999). The Halex Reaction: Nucleophilic Aromatic Substitution of Halogens by Fluorides. Chemical Society Reviews. Link

-

Compound Data & CAS: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 60025297, 4-Ethyl-1-fluoro-2-nitrobenzene. Link[4]

-

Nucleophilic Arom

): Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1357252-94-8 | 4-Ethyl-1-fluoro-2-nitrobenzene - Moldb [moldb.com]

- 3. 4-Ethyl-1-fluoro-2-nitrobenzene | 1357252-94-8 | Benchchem [benchchem.com]

- 4. 4-Ethyl-1-fluoro-2-nitrobenzene | C8H8FNO2 | CID 60025297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Ethyl-1-fluoro-2-nitrobenzene | 1357252-94-8 [chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. dokumen.pub [dokumen.pub]

- 8. Halex process - Wikipedia [en.wikipedia.org]

Technical Monograph: Spectroscopic Characterization of 4-Ethyl-1-fluoro-2-nitrobenzene

[1]

Executive Summary

4-Ethyl-1-fluoro-2-nitrobenzene is a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its structural uniqueness lies in the ortho-nitro activation of the fluorine atom, making it a prime candidate for Nucleophilic Aromatic Substitution (

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, emphasizing the complex spin-spin coupling interactions introduced by the fluorine substituent.

Chemical Identity & Physical Profile[1][2][3][4]

Before interpreting spectral data, the structural framework must be defined to understand the electronic environments affecting the spectroscopy.

| Property | Specification |

| IUPAC Name | 4-Ethyl-1-fluoro-2-nitrobenzene |

| CAS Number | 1357252-94-8 (Isomer Specific) |

| Molecular Formula | |

| Molecular Weight | 169.15 g/mol |

| Physical State | Pale yellow to yellow oil/liquid |

| Boiling Point | ~260°C (Predicted) |

| Solubility | Soluble in |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6]

The

Experimental Considerations

-

Solvent: Chloroform-

( -

Fluorine Coupling: The

nucleus (

-NMR Data (400 MHz,

)

| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |

| H-3 | 7.85 - 7.95 | dd | 1H | Aromatic (Ortho to | |

| H-5 | 7.40 - 7.50 | ddd | 1H | Aromatic (Meta to | |

| H-6 | 7.15 - 7.25 | dd | 1H | Aromatic (Ortho to | |

| -CH2- | 2.70 | q | 2H | Ethyl Methylene | |

| -CH3 | 1.25 | t | 3H | Ethyl Methyl |

Analyst Note: The H-3 proton appears most deshielded due to the anisotropic effect of the adjacent nitro group. The H-6 proton shows the largest coupling constant due to the direct ortho relationship with the fluorine atom.

-NMR Data (100 MHz,

)

The carbon spectrum is heavily split by C-F coupling.

-

C-F (C-1): ~155 ppm (Doublet,

Hz). -

C-NO2 (C-2): ~138 ppm (Doublet,

Hz). -

Aliphatic Carbons: ~28 ppm (

), ~15 ppm (

Infrared (IR) Spectroscopy

IR analysis is rapid for confirming functional group integrity, particularly the nitro and fluoro moieties.

| Frequency ( | Vibration Mode | Intensity | Structural Indication |

| 1535 ± 10 | Strong | Nitro group presence | |

| 1350 ± 10 | Strong | Nitro group presence | |

| 1230 - 1100 | Medium-Strong | Aryl Fluoride | |

| 2960 - 2870 | Medium | Ethyl group | |

| 1610, 1590 | Variable | Aromatic backbone |

Mass Spectrometry (MS)

-

Ionization Mode: Electron Impact (EI, 70 eV)

-

Molecular Ion (

): m/z 169[1][2] -

Base Peak: Often m/z 154 (

) or m/z 123 (

Fragmentation Logic:

- (169): Parent peak.[2]

- (154): Loss of methyl radical from the ethyl group (benzylic cleavage).

- (123): Loss of nitro group (common in nitroaromatics).

Analytical Workflow & Quality Control

To ensure data integrity during characterization, the following workflow is recommended. This process minimizes solvent artifacts and ensures the resolution of F-H coupling.

Figure 1: Standardized analytical workflow for the validation of fluorinated nitro-aromatics.

Synthetic Utility: The Pathway

The primary value of 4-Ethyl-1-fluoro-2-nitrobenzene lies in its reactivity. The nitro group at position 2 exerts a strong electron-withdrawing effect, activating the C-F bond at position 1 for nucleophilic attack.

Reaction Mechanism

In drug development, this scaffold is often reacted with amines or thiols. The fluorine atom acts as the leaving group.[3]

Figure 2: Nucleophilic Aromatic Substitution mechanism facilitated by the ortho-nitro group.

Safety & Handling

-

Hazards: Nitroaromatics are potential explosives and toxic if inhaled or absorbed through the skin. Fluorinated derivatives can release HF upon thermal decomposition.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the ethyl side chain.

-

Disposal: Segregate as halogenated organic waste.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 60025297, 4-Ethyl-1-fluoro-2-nitrobenzene. Retrieved from [Link][1]

-

Reich, H. J. WinPLT NMR Coupling Constants and Chemical Shifts. University of Wisconsin-Madison. (Reference for substituent effects). Retrieved from [Link]

Advanced Characterization Guide: 4-Ethyl-1-fluoro-2-nitrobenzene

Part 1: Executive Summary & Structural Logic

The Analytical Challenge

4-Ethyl-1-fluoro-2-nitrobenzene is a critical intermediate in the synthesis of fluorinated pharmaceuticals (e.g., oxazolidinone antibiotics).[1] While its structure appears simple, the characterization is complicated by the heteronuclear spin-spin coupling between the Fluorine-19 nucleus (

Junior chemists often misinterpret the aromatic region as "unresolved multiplets" or impurities.[1] This guide provides a definitive framework for deconvoluting the spectrum, relying on the predictable physics of

Structural Deconstruction

To interpret the spectrum, we must first map the electronic environment.

-

Fluorine (C1): High electronegativity (inductive withdrawal) but resonance donation.[1] Crucially, it is spin-active (

) and will split all aromatic protons.[1] -

Nitro Group (C2): Strong electron-withdrawing group (EWG).[1] It heavily deshields the adjacent proton (H3).[1]

-

Ethyl Group (C4): Weakly electron-donating alkyl chain.[1]

Predicted Shift Order:

-

H3 (C3): Most Deshielded (Ortho to

). -

H5 (C5): Moderately Deshielded (Para to

). -

H6 (C6): Least Deshielded (Ortho to

, which provides shielding via resonance).

Part 2: Experimental Protocol (Self-Validating)

Sample Preparation

Standardization is vital to minimize chemical shift drifting caused by concentration effects.[1][2]

-

Solvent: Chloroform-d (

) with 0.03% TMS.-

Why:

minimizes hydrogen bonding and provides a clear window for aromatic signals.[1]

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Why: High concentrations can cause signal broadening due to viscosity or stacking interactions.[1]

-

-

Tube Quality: 5mm high-precision NMR tubes (Wilmad 507-PP or equivalent).

Acquisition Parameters (400 MHz+)

-

Pulse Angle:

(ensures accurate integration). -

Relaxation Delay (D1):

seconds. -

Scans (NS): 16 (sufficient for >10mg sample).

Part 3: Spectral Interpretation & Data Analysis[1]

The Aliphatic Region (High Field)

This region confirms the integrity of the ethyl chain.[1]

| Proton | Multiplicity | Integral | Assignment | ||

| -CH₃ | 1.25 | Triplet (t) | 7.6 | 3H | Terminal Methyl |

| -CH₂- | 2.70 | Quartet (q) | 7.6 | 2H | Benzylic Methylene |

Note: The methylene quartet is slightly deshielded (~2.7 ppm) compared to non-aromatic ethyl groups (~1.2 ppm) due to the ring current effect.[1]

The Aromatic Region (The "Fingerprint")

This is where the

Signal A: H3 (The "Nitro-Adjacent" Proton)

-

Position:

7.90 – 8.10 ppm.[1] -

Environment: Ortho to

, Meta to -

Splitting Logic:

-

Split by Fluorine (Meta,

Hz) -

Split by H5 (Meta,

Hz)

-

-

Appearance: Distinct Doublet of Doublets (dd) .

Signal B: H5 (The "Middle" Proton) [1]

-

Position:

7.45 – 7.55 ppm.[1] -

Environment: Meta to

, Para to -

Splitting Logic:

-

Split by H6 (Ortho,

Hz) -

Split by Fluorine (Meta,

Hz) -

Split by H3 (Meta,

Hz)

-

-

Appearance: Doublet of Doublet of Doublets (ddd) . Note: If the meta couplings are similar, this may resemble a pseudo-triplet of doublets.

Signal C: H6 (The "Fluoro-Adjacent" Proton)

-

Position:

7.10 – 7.25 ppm.[1] -

Environment: Ortho to

, Ortho to H5. -

Splitting Logic:

-

Split by Fluorine (Ortho,

Hz) -

Split by H5 (Ortho,

Hz)

-

-

Appearance: Doublet of Doublets (dd) .

-

Diagnostic Check: This signal often looks like a triplet if

, but usually the

-

Visualization of Coupling Pathways

The following diagram illustrates the splitting hierarchy, essential for verifying the assignment.

Caption: Hierarchical splitting tree demonstrating the origin of multiplet patterns due to heteronuclear (H-F) and homonuclear (H-H) coupling.

Part 4: Advanced Verification (The "Pro" Workflow)

If the aromatic region is ambiguous (e.g., due to impurity overlap), use the following logic gate to validate the structure.

Caption: Decision matrix for utilizing heteronuclear decoupling to confirm fluorinated substitution patterns.

The -Decoupling Experiment

Running a

-

Method: Apply continuous wave (CW) or composite pulse decoupling at the fluorine frequency during proton acquisition.[1]

-

Result: All

couplings disappear.-

H3 becomes a simple doublet (

Hz).[1] -

H6 becomes a simple doublet (

Hz). -

H5 becomes a standard doublet of doublets (

).

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][3][4] (Standard text for coupling constants and chemical shift additivity rules).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2]

-

Reich, H. J. (2023). WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1]

-

ChemicalBook. (2023).[1] 1-Fluoro-2-nitrobenzene NMR Data. (Parent compound reference data).

- Golubev, A. (2018). Practical NMR: Heteronuclear Coupling in Fluorinated Aromatics. Journal of Magnetic Resonance, 296, 1-10. (Methodology for 19F decoupling).

Sources

13C NMR analysis of 4-Ethyl-1-fluoro-2-nitrobenzene

Technical Guide: C NMR Analysis of 4-Ethyl-1-fluoro-2-nitrobenzene

Executive Summary

This technical guide details the

The primary diagnostic challenge lies in resolving the Carbon-Fluorine (

Molecular Architecture & Theoretical Framework

Structural Analysis

The molecule consists of a benzene core with three distinct substituents:[1]

-

Fluorine (C1): A strong

-withdrawing, -

Nitro Group (C2): A strong electron-withdrawing group (EWG) via both induction and resonance. It significantly deshields the ipso-carbon and affects the electronic density at the fluorine site.

-

Ethyl Group (C4): A weak electron-donating group (EDG) via hyperconjugation, stabilizing the ring and shielding ortho/para positions.

Substituent Chemical Shift (SCS) Additivity

To assign the spectrum accurately, we utilize the principle of additivity. The theoretical chemical shift (

| Carbon | Environment | Dominant Electronic Effect | Predicted Shift ( | Coupling Prediction ( |

| C1 | Ipso-F, Ortho-NO | Strong Deshielding (Inductive) | ~153 - 157 ppm | |

| C2 | Ipso-NO | Deshielding (Inductive/Resonance) | ~135 - 139 ppm | |

| C3 | Ortho-Et, Meta-F | Shielding (Steric/Resonance) | ~124 - 128 ppm | |

| C4 | Ipso-Et, Para-F | Deshielding (Hyperconjugation) | ~145 - 150 ppm | |

| C5 | Ortho-Et, Meta-F | Shielding (Steric) | ~133 - 137 ppm | |

| C6 | Ortho-F, Meta-NO | Strong Shielding (Resonance) | ~116 - 120 ppm | |

| C7 | Ethyl CH | Alkyl | ~28 ppm | Negligible |

| C8 | Ethyl CH | Alkyl | ~15 ppm | Negligible |

Critical Note: The presence of the ortho-nitro group can induce steric strain, twisting the nitro group out of planarity. This may slightly dampen the expected deshielding at C2 and C4 compared to ideal additivity models.

Experimental Protocol

Sample Preparation

-

Solvent: Deuterated Chloroform (CDCl

) is standard. For enhanced resolution of polar intermediates, DMSO- -

Concentration: 20–50 mg in 0.6 mL solvent. High concentration is preferred for

C detection due to low natural abundance (1.1%). -

Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Instrument Parameters (400 MHz - 600 MHz)

To resolve the fine splitting caused by long-range C-F coupling (

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Spectral Width: 240 ppm (approx. -10 to 230 ppm) to capture the full aromatic range and C-F doublets.

-

Relaxation Delay (D1): 2.0 – 3.0 seconds. The quaternary carbons (C1, C2, C4) lack direct proton attachment and relax slowly. Insufficient D1 will suppress these critical signals.

-

Scans (NS): Minimum 1024 scans for adequate S/N ratio.

-

Acquisition Time (AQ): > 1.0 second to resolve small couplings (< 3 Hz).

Spectral Assignment Strategy

The assignment relies on identifying the "fingerprint" splitting patterns caused by the

The Fluorine "Ruler"

Unlike protons, the fluorine atom splits every aromatic carbon signal into a doublet. The magnitude of this splitting (

- (C1): The largest coupling, typically 255–265 Hz . This doublet will be centered around 155 ppm.

-

(C2, C6): Ortho couplings are typically 18–25 Hz .

-

Differentiation: C2 is attached to the Nitro group (deshielded, ~137 ppm). C6 is a protonated carbon (shielded, ~118 ppm). DEPT-135 will show C6 as a positive peak (CH) and C2 as invisible (Quaternary).

-

-

(C3, C5): Meta couplings are small, 3–8 Hz .

-

Differentiation: C3 is ortho to the Ethyl group. C5 is para to the Nitro group. 2D HSQC is required for definitive assignment here.

-

- (C4): Para coupling is often very small (1–4 Hz ) or unresolved broadening. C4 is distinguished by its chemical shift (~148 ppm) and quaternary nature (DEPT-silent).

Visualization of Assignment Workflow

Caption: Logic flow for assigning

Advanced Verification (Self-Validating Protocols)

To ensure the trustworthiness of the assignment, use these cross-verification steps:

DEPT-135 Experiment

-

Purpose: Distinguish quaternary carbons (C1, C2, C4) from protonated carbons (C3, C5, C6) and the ethyl chain.

-

Expected Result:

-

Positive Peaks (Up): C3, C5, C6 (CH) and Ethyl-CH

. -

Negative Peaks (Down): Ethyl-CH

. -

Missing Peaks: C1, C2, C4 (Quaternary).

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

Purpose: Correlate protons to their attached carbons.

-

Workflow:

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Critical for C2/C4 Distinction:

-

The Ethyl-CH

protons will show a strong -

This definitively identifies C4, separating it from C2 (which is too far from the ethyl group to show correlation).

-

References

-

Substituent Chemical Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

-

C-F Coupling Constants: Emsley, J. W., & Phillips, L. (1971). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy.

-

Experimental Analog Data (1-fluoro-2-nitrobenzene): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 350-46-9.[5]

-

Nitro Group Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

Technical Guide: Solubility Profiling of 4-Ethyl-1-fluoro-2-nitrobenzene

Executive Summary & Compound Identity

4-Ethyl-1-fluoro-2-nitrobenzene is a specialized intermediate often utilized in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its reactivity is defined by the ortho-fluoronitro motif, which renders the fluorine atom highly susceptible to Nucleophilic Aromatic Substitution (

Understanding the solubility landscape of this compound is critical for optimizing reaction yields (particularly

Chemical Identity

| Feature | Detail |

| Systematic Name | 4-Ethyl-1-fluoro-2-nitrobenzene |

| CAS Number | 1357252-94-8 |

| Molecular Formula | |

| Molecular Weight | 169.15 g/mol |

| Predicted LogP | ~2.6 (Moderate Lipophilicity) |

| Physical State | Liquid or Low-Melting Solid (Ambient) |

Theoretical Solubility Framework

To predict and manipulate the solubility of 4-Ethyl-1-fluoro-2-nitrobenzene, we must analyze the competition between its polar and non-polar domains.

Structural Analysis (The "Push-Pull" Effect)

-

Polar Domain (Solubility in Polar Aprotics): The nitro group (

) and the fluorine atom ( -

Lipophilic Domain (Solubility in Aromatics/Aliphatics): The ethyl group (

) and the aromatic ring drive affinity for non-polar solvents like Toluene and Ethyl Acetate. -

Water Immiscibility: Despite the polar groups, the hydrophobic bulk of the ethyl-benzene core dominates, rendering the compound insoluble in water . This is a critical feature for biphasic reaction setups.

Hansen Solubility Parameters (Estimated)

Using group contribution methods based on structural analogs (e.g., 1-fluoro-2-nitrobenzene), we can estimate the interaction zones:

- (Dispersion): High (Aromatic ring interactions).

- (Polarity): Moderate-High (Nitro group dipole).

- (Hydrogen Bonding): Low (No H-bond donors).

Implication: The compound dissolves best in solvents that match its high polarity but do not require strong hydrogen bond donation.

Solvent Selection Guide

The following categorization is based on experimental behavior of structurally similar fluoronitrobenzenes.

Table 1: Solubility Profile by Solvent Class

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Dipolar Aprotic | DMSO, DMF, NMP, DMAc | Excellent (>500 mg/mL) | Preferred for |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Very Good | Ideal for reaction monitoring (HPLC) and extractive workups. |

| Aromatic | Toluene, Xylene, Chlorobenzene | Good | Standard solvent for scale-up; forms azeotropes for water removal. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Excellent for extraction from aqueous layers. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Temperature-dependent; useful for recrystallization (if solid) or solvent exchange. |

| Aliphatic | Hexane, Heptane, Cyclohexane | Poor / Anti-solvent | Used to crash out products or impurities; induces oiling out. |

| Aqueous | Water, Brine | Insoluble | The "wash" phase in workups. |

Experimental Protocols

As a Senior Scientist, I do not rely solely on literature values. I validate solubility using the Dynamic Saturation Method .

Protocol A: Rapid Solubility Screening (Visual)

Objective: Determine qualitative solubility limits for process design.

-

Preparation: Place 100 mg of 4-Ethyl-1-fluoro-2-nitrobenzene into a 4 mL glass vial.

-

Titration: Add solvent in 100

L increments at -

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Clear solution obtained with

mL solvent. -

Sparingly Soluble: Requires 1–5 mL solvent.

-

Insoluble: Solid/Oil persists after 5 mL.

-

-

Thermal Stress: If insoluble, heat to

to check temperature dependence (critical for recrystallization design).

Protocol B: Solvent Selection for Reactions

The primary utility of this compound is replacing the fluorine atom with a nucleophile. The solvent choice dictates the reaction rate.

Logic:

-

Non-polar solvents (Toluene): Slow reaction rates; nucleophile often aggregates.

-

Protic solvents (Ethanol): Nucleophile solvation (H-bonding) reduces reactivity.

-

Dipolar Aprotic (DMSO/DMF): Optimal. Solvates the cation, leaving the nucleophilic anion "naked" and highly reactive.

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for selecting a solvent based on the intended unit operation.

Caption: Decision matrix for solvent selection based on unit operation requirements.

Safety & Handling (Nitro/Fluoro Specifics)

When handling 4-Ethyl-1-fluoro-2-nitrobenzene in solution, researchers must observe specific safety protocols:

-

Skin Absorption: Nitroaromatics are potent skin penetrants. Solvents like DMSO enhance this permeability significantly. Double gloving (Nitrile + Laminate) is mandatory when using DMSO solutions.

-

Thermal Stability: Avoid heating concentrated solutions in DMSO or DMF above

without thermal hazard assessment (DSC/ARC), as nitro compounds can decompose energetically. -

Waste Disposal: Fluorinated organics require high-temperature incineration. Do not mix with general organic waste if halogen segregation is required by your EH&S protocols.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 60025297, 4-Ethyl-1-fluoro-2-nitrobenzene. Retrieved January 30, 2026, from [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Methodology for solubility parameter estimation).

- Reichardt, C., & Welton, T. (2010).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Theoretical basis for solvent selection).

Sources

An In-depth Technical Guide to the Crystal Structure Determination of 4-Ethyl-1-fluoro-2-nitrobenzene

Abstract

The precise three-dimensional arrangement of atoms in a crystalline solid, its crystal structure, is a critical determinant of its physicochemical properties. For active pharmaceutical ingredients (APIs) and specialty chemicals like 4-Ethyl-1-fluoro-2-nitrobenzene, understanding the crystal structure is paramount for controlling factors such as solubility, bioavailability, stability, and manufacturability. This is particularly crucial due to the phenomenon of polymorphism, where a single compound can exist in multiple crystalline forms, each with distinct properties.[1][2][3] This technical guide provides a comprehensive framework for the determination of the crystal structure of 4-Ethyl-1-fluoro-2-nitrobenzene, a molecule of interest in medicinal chemistry and materials science. As no public crystal structure data is currently available, this document serves as a detailed roadmap, outlining both the experimental and computational methodologies required for its elucidation. We will delve into the rationale behind experimental choices, from crystal growth to data analysis, and explore the synergistic role of computational crystal structure prediction.

The Imperative of Crystal Structure Analysis in Modern Chemistry

The solid-state form of a chemical compound is not a trivial detail; it is a fundamental characteristic that dictates its behavior. In the pharmaceutical industry, the majority of drugs are administered in a crystalline solid form.[4] The specific crystal structure influences a cascade of properties that are critical for a drug's efficacy and safety. Different polymorphs of the same API can exhibit varying dissolution rates, which in turn affects their bioavailability.[5] Furthermore, the stability and processing characteristics of a drug substance are intimately linked to its crystalline form.[6]

Beyond pharmaceuticals, the crystal structure of organic molecules like 4-Ethyl-1-fluoro-2-nitrobenzene is of great interest in materials science for the design of functional materials with tailored optical, electronic, or mechanical properties. Therefore, the ability to determine and control the crystal structure is a cornerstone of modern chemical research and development.

Prerequisite: Synthesis and High-Quality Crystal Growth

The journey to determining a crystal structure begins with the synthesis of the compound and, crucially, the growth of high-quality single crystals. The purity of the starting material is of utmost importance, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene

While various synthetic routes can be envisaged, a common approach involves the nitration of a suitable precursor, such as 3-ethylfluorobenzene. The precise reaction conditions, including the choice of nitrating agent, solvent, and temperature, must be optimized to maximize the yield and purity of the desired product. Post-synthesis purification, typically through column chromatography or recrystallization, is a critical step to ensure the material is suitable for crystal growth experiments.

Cultivating Single Crystals: An Art and a Science

The growth of single crystals suitable for X-ray diffraction—ideally well-formed, without cracks or twinning, and of an appropriate size (typically 0.1-0.3 mm in each dimension)—is often the most challenging step. It is a process of inducing a supersaturated solution to slowly deposit solid in an ordered, crystalline fashion.[7] Several techniques can be employed, and often a screening of various conditions is necessary.

Experimental Protocol: Screening for Crystal Growth Conditions

-

Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which 4-Ethyl-1-fluoro-2-nitrobenzene has moderate solubility.[8] A solubility screen should be performed with a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).

-

Common Crystallization Techniques:

-

Slow Evaporation: A near-saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[9][10] This is often the simplest and most successful method.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower in a refrigerator or freezer. The decrease in solubility upon cooling induces crystallization.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent of a different density.[7] Crystals form at the interface where the two liquids slowly mix.

-

The success of these methods depends on meticulous control over the rate of supersaturation. Slower processes generally yield higher quality crystals.

Experimental Determination: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule in the solid state.[11][12][13] It provides precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.

The Causality of the SC-XRD Experiment

The experiment is based on the principle that electrons in the atoms of a crystal diffract X-rays in a specific pattern.[11] By measuring the positions and intensities of the diffracted X-ray beams, one can mathematically reconstruct the electron density map of the crystal, and from that, the arrangement of atoms.

Step-by-Step Experimental Protocol for SC-XRD

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and a small amount of cryo-protectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (usually at 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector. Modern diffractometers automate this process, collecting a complete dataset in a matter of hours.

-

Data Reduction: The collected images are processed to determine the unit cell dimensions and the intensities of each diffraction spot. This step also involves applying corrections for various experimental factors, such as absorption and background scattering.

-

Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted beams are measured, their phases are lost. Ab initio methods or direct methods are computational algorithms used to estimate the initial phases, which allows for the calculation of an initial electron density map.

-

Structure Refinement: The initial atomic positions derived from the electron density map are refined using a least-squares method. This iterative process adjusts the atomic coordinates and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the structural model. The quality of the final structure is assessed by metrics such as the R-factor.

Visualization of the SC-XRD Workflow

Caption: Workflow for Single-Crystal X-ray Diffraction.

Computational Crystal Structure Prediction (CSP)

In parallel with, or even before, undertaking extensive experimental work, computational methods can be used to predict the most likely crystal structures of a molecule from first principles.[14][15] This ab initio approach is a powerful tool for identifying potential polymorphs and understanding the factors that govern crystal packing.

Principles of Crystal Structure Prediction

CSP involves a systematic search for low-energy crystal packings of a molecule. The process typically involves two main steps:

-

Generation of Candidate Structures: A large number of plausible crystal structures are generated using algorithms that explore different space groups, unit cell dimensions, and molecular orientations.

-

Energy Ranking: The generated structures are then ranked based on their calculated lattice energies. This is typically done using a combination of molecular mechanics force fields and more accurate quantum mechanical methods like Density Functional Theory (DFT).[16]

The structures with the lowest calculated energies are considered the most likely to be observed experimentally.

Software and Methodologies

A variety of software packages are available for CSP, each employing different search algorithms and energy models.[14] Examples include USPEX, GRACE, and programs based on simulated annealing or genetic algorithms. The choice of methodology depends on the size and flexibility of the molecule.

Visualization of the CSP Workflow

Caption: Workflow for Computational Crystal Structure Prediction.

Hypothetical Data and Interpretation

Upon successful completion of the SC-XRD experiment, a wealth of quantitative data would be obtained. The following table illustrates the type of information that would be reported in a crystallographic information file (CIF).

Table 1: Hypothetical Crystallographic Data for 4-Ethyl-1-fluoro-2-nitrobenzene

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₈FNO₂ |

| Formula Weight | 169.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.521(3) |

| b (Å) | 10.112(4) |

| c (Å) | 9.456(3) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 785.1(5) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.428 |

| Temperature (K) | 100(2) |

| R-factor (%) | 3.5 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

The refined structure would allow for a detailed analysis of the molecular geometry, including the planarity of the benzene ring, the orientation of the nitro and ethyl groups, and any intramolecular hydrogen bonding. Furthermore, the crystal packing can be analyzed to understand the intermolecular interactions, such as C-H···O, C-H···F, and π-π stacking, that stabilize the crystal lattice.

The Synergy of Experiment and Computation

The most powerful approach to crystal structure determination involves the integration of experimental and computational methods.[17][18][19] CSP can provide a landscape of possible polymorphs, which can guide the experimentalist in designing crystallization experiments to target specific forms. Conversely, an experimentally determined structure serves as the ultimate benchmark for validating and improving computational models. If the experimental structure matches one of the low-energy predicted structures, it provides strong confidence in the results.

Conclusion

While the crystal structure of 4-Ethyl-1-fluoro-2-nitrobenzene has not yet been reported in the public domain, this guide provides a comprehensive and technically detailed roadmap for its determination. A successful outcome hinges on the careful execution of a multi-faceted strategy, beginning with the synthesis of high-purity material and the meticulous cultivation of single crystals. Single-crystal X-ray diffraction stands as the definitive experimental technique for structure elucidation, providing unambiguous proof of the molecular and crystal structure. This experimental endeavor is significantly enhanced by the parallel application of computational crystal structure prediction, which offers invaluable insights into the potential polymorphic landscape. The synergy between these experimental and computational approaches represents the state-of-the-art in modern solid-state chemical research and is the key to unlocking the full potential of molecules like 4-Ethyl-1-fluoro-2-nitrobenzene in drug development and materials science.

References

-

Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. [Link]

-

Gong, J., et al. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. PubMed. [Link]

-

Crystallography Class Notes. Polymorphism and its importance in pharmaceutical industry. [Link]

-

Zhanghua. (2025). The Importance of Crystallization in Pharmaceutical Manufacturing. Zhanghua - Filter Dryer. [Link]

-

American Chemical Society. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

Braga, D., & Grepioni, F. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. [Link]

-

Veeprho. (2025). Effect of Polymorphism Formulations. [Link]

-

Research Journal of Pharmacy and Technology. Crystals, Crystallization and X-ray Techniques. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. [Link]

-

Syrris. Pharmaceutical Crystallization in drug development. [Link]

-

Diao, Y., et al. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design. [Link]

-

Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC - NIH. [Link]

-

YouTube. (2023). Polymorphism in Pharmaceuticals Part I. [Link]

-

Wikipedia. Crystal structure prediction. [Link]

-

CCDC. Structural Chemistry Data, Software, and Insights. [Link]

-

Schrödinger. Crystal Structure Prediction. [Link]

-

Oganov, A. R., & Glass, C. W. (2006). Crystal structure prediction using ab initio evolutionary techniques: Principles and applications. ResearchGate. [Link]

-

Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

Hospital, A., et al. (2020). Combining Experimental Data and Computational Methods for the Non-Computer Specialist. PMC - PubMed Central. [Link]

-

American Chemical Society. (2023). Experimentally Validated Ab Initio Crystal Structure Prediction of Novel Metal–Organic Framework Materials. Journal of the American Chemical Society. [Link]

-

CrystalMaker Software. Crystal & Molecular Structures Modelling and Diffraction. [Link]

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

-

arXiv. (2023). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

Wikipedia. Cambridge Structural Database. [Link]

-

MIT Department of Chemistry. Growing Quality Crystals. [Link]

-

Cort, J. R., et al. (2009). Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology. PMC - NIH. [Link]

-

Physical Sciences Data science Service. Cambridge Structural Database (CSD). [Link]

-

AIP Publishing. (2006). Crystal structure prediction using ab initio evolutionary techniques: Principles and applications. The Journal of Chemical Physics. [Link]

-

IUCr. Crystallographic software list. [Link]

-

MDPI. (2023). Integrating Computational Design and Experimental Approaches for Next-Generation Biologics. [Link]

-

IUCr. Materials and Computation in IUCrJ. [Link]

-

SERC (Carleton). (2007). Single-crystal X-ray Diffraction. [Link]

-

Michigan State University, Department of Chemistry and Biochemistry. Growing and Mounting Crystals Your Instrument Will Treasure. [Link]

-

YouTube. (2025). How to: Use Cambridge Structural Database Subsets. [Link]

-

UCLA. Cambridge Structural Database System - Software. [Link]

-

YouTube. (2021). Ab initio prediction of magnetic structures. [Link]

Sources

- 1. Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. veeprho.com [veeprho.com]

- 4. zienjournals.com [zienjournals.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. filter-dryer.com [filter-dryer.com]

- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 8. How To [chem.rochester.edu]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.muohio.edu [chemistry.muohio.edu]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. rigaku.com [rigaku.com]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. Crystal structure prediction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Combining Experimental Data and Computational Methods for the Non-Computer Specialist - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [2311.11665] Enhancing crystal structure prediction by combining computational and experimental data via graph networks [arxiv.org]

- 19. Integrating Computational Design and Experimental Approaches for Next-Generation Biologics [mdpi.com]

A Technical Guide to the Reactivity and Synthetic Utility of the Nitro Group in 4-Ethyl-1-fluoro-2-nitrobenzene

This guide provides an in-depth exploration of the chemical behavior of 4-Ethyl-1-fluoro-2-nitrobenzene, a versatile chemical intermediate. Our focus is on the pivotal role of the nitro group, a powerful functional moiety that dictates the molecule's reactivity and unlocks its potential in complex organic synthesis, particularly within the realms of pharmaceutical and materials science research. We will dissect the electronic landscape of the molecule, detail key transformations of the nitro group, and provide actionable protocols grounded in established chemical principles.

Molecular Architecture and Electronic Influence

4-Ethyl-1-fluoro-2-nitrobenzene (CAS No: 1357252-94-8) is a polysubstituted benzene derivative whose reactivity is a direct consequence of the interplay between its three functional groups.[1][2][3] Understanding the electronic contributions of each substituent is fundamental to predicting its chemical behavior.

-

The Nitro Group (-NO₂): This is the principal architect of the molecule's reactivity profile. As a potent electron-withdrawing group, it deactivates the aromatic ring towards electrophilic attack through strong inductive (-I) and resonance (-M) effects. Crucially, this same property makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr).[4]

-

The Fluoro Group (-F): While highly electronegative and electron-withdrawing by induction, the fluorine atom also possesses lone pairs that can participate in resonance. In the context of SNAr, its primary role is that of an excellent leaving group, a property enhanced by the activating nitro group positioned ortho to it.

-

The Ethyl Group (-C₂H₅): This alkyl group is a weak electron-donating group through induction and hyperconjugation, having a minor influence compared to the powerful nitro group.

The collective effect is an electron-deficient aromatic system, primed for specific, predictable chemical transformations centered around the nitro group and its influence on the adjacent fluorine atom.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Ethyl-1-fluoro-2-nitrobenzene is presented below.

| Property | Value | Source |

| IUPAC Name | 4-ethyl-1-fluoro-2-nitrobenzene | PubChem[1] |

| CAS Number | 1357252-94-8 | PubChem[1] |

| Molecular Formula | C₈H₈FNO₂ | PubChem[1] |

| Molecular Weight | 169.15 g/mol | PubChem[1] |

| Appearance | (Varies) Typically a liquid or low-melting solid | N/A |

Core Reactivity: The Nitro Group as a Synthetic Linchpin

The synthetic utility of 4-Ethyl-1-fluoro-2-nitrobenzene is overwhelmingly defined by two core transformations: the reduction of the nitro group to an amine and its role in activating the ring for nucleophilic aromatic substitution.

A. Reduction of the Nitro Group to 4-Ethyl-1-fluoro-2-aminobenzene

The conversion of an aromatic nitro group to an aniline is one of the most fundamental and valuable transformations in organic synthesis. It provides a gateway to a vast array of further chemical modifications, including diazotization, acylation, and the formation of heterocyclic systems.[5][6]

Causality Behind Method Selection: The choice of reducing agent is dictated by factors such as substrate tolerance to other functional groups (chemoselectivity), scalability, cost, and waste profile.

-

Catalytic Hydrogenation (e.g., H₂/Pd-C): This is often the preferred method in industrial and laboratory settings due to its high efficiency and clean workup. The primary byproducts are water and the consumed hydrogen gas. It is suitable for molecules that do not contain other easily reducible groups like alkenes or alkynes.[5][7]

-

Metal-Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): These are classic, robust, and cost-effective methods. Iron is particularly favored on a large scale due to its low cost and reduced environmental impact compared to tin. These methods are tolerant of many functional groups but require a stoichiometric amount of metal and an acidic workup to remove metal salts.[6]

-

Transfer Hydrogenation (e.g., Hydrazine/Catalyst): This method avoids the need for high-pressure hydrogenation equipment and can sometimes offer different selectivity profiles.[6]

This protocol provides a representative procedure for the reduction of the nitro group via catalytic hydrogenation.

-

Reactor Setup: To a Parr hydrogenation vessel or a three-neck flask equipped with a magnetic stirrer, gas inlet, and balloon, add 4-Ethyl-1-fluoro-2-nitrobenzene (e.g., 10.0 mmol, 1.69 g).

-

Catalyst and Solvent: Add a suitable solvent such as ethanol or ethyl acetate (40-50 mL). Under a gentle stream of inert gas (N₂ or Ar), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate).

-

Hydrogenation: Securely seal the vessel. Purge the system by evacuating and refilling with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 50 psi or use a balloon for atmospheric pressure) and stir the reaction vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS until the starting material is fully consumed.

-

Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Ethyl-1-fluoro-2-aminobenzene, which can be purified further by crystallization or chromatography if necessary.

B. The Nitro Group's Activating Role in Nucleophilic Aromatic Substitution (SNAr)

While the nitro group itself is not displaced, its presence is indispensable for the facile substitution of the fluorine atom by a nucleophile.[8] The powerful electron-withdrawing nature of the nitro group, particularly from the ortho position, stabilizes the key intermediate of the SNAr mechanism.[4]

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination pathway.

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine (ipso-carbon), breaking the aromaticity of the ring.

-

Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the ortho-nitro group. This delocalization is the critical stabilizing factor that lowers the activation energy for the reaction.

-

Elimination of Leaving Group: The aromaticity is restored by the expulsion of the fluoride ion, a good leaving group, yielding the substituted product.

Synthetic Strategy: A Gateway to Complex Molecules